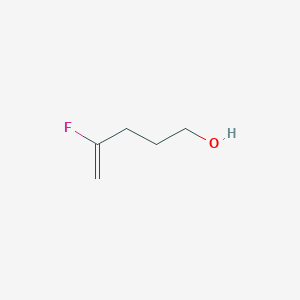
4-Fluoropent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoropent-4-en-1-ol is an organic compound with the molecular formula C5H9FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a pentenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluoropent-4-en-1-ol can be synthesized through several methods. One common approach involves the fluorination of pent-4-en-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of pent-4-en-1-ol in an appropriate solvent, such as dichloromethane, at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic fluorination of pent-4-en-1-ol using a metal fluoride catalyst. This method can be optimized for higher yields and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoropent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-fluoropent-4-en-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to form 4-fluoropentanol using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: Hydrogen gas, Pd/C catalyst, ethanol, room temperature.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.
Major Products Formed
Oxidation: 4-Fluoropent-4-en-1-one.
Reduction: 4-Fluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoropent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-Fluoropent-4-en-1-ol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The presence of the fluorine atom can also affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoropentanol: Similar structure but lacks the double bond.
4-Fluoropent-4-en-1-one: Oxidized form of 4-Fluoropent-4-en-1-ol.
Pent-4-en-1-ol: Non-fluorinated analog.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a double bond, which confer distinct chemical reactivity and physical properties. The fluorine atom enhances the compound’s stability and resistance to metabolic degradation, while the double bond provides a site for further chemical modifications .
Propriétés
Formule moléculaire |
C5H9FO |
|---|---|
Poids moléculaire |
104.12 g/mol |
Nom IUPAC |
4-fluoropent-4-en-1-ol |
InChI |
InChI=1S/C5H9FO/c1-5(6)3-2-4-7/h7H,1-4H2 |
Clé InChI |
HWFJNIJJKRTRJM-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)

![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
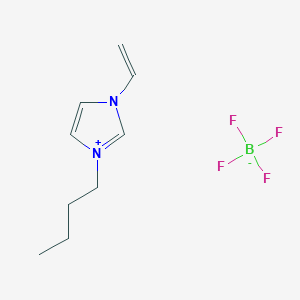
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)
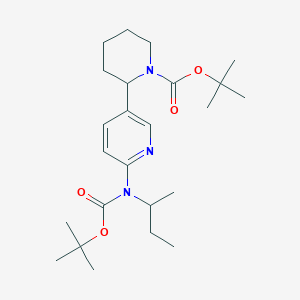

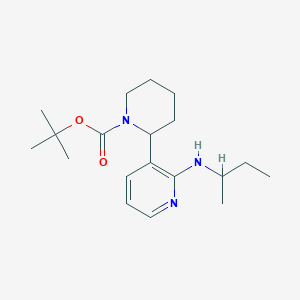
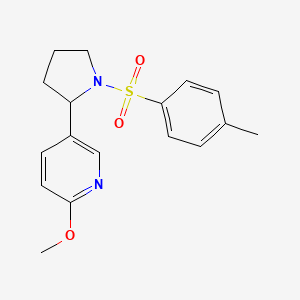
![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)
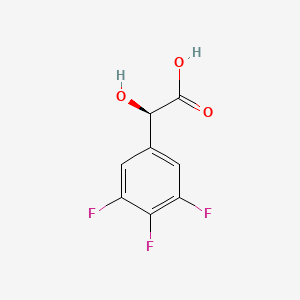

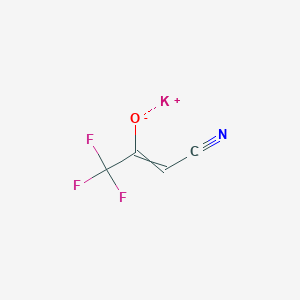
![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)
